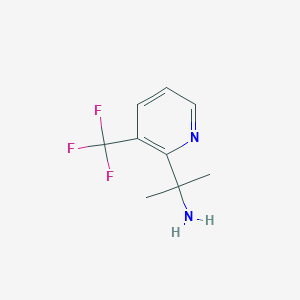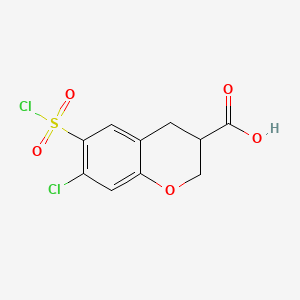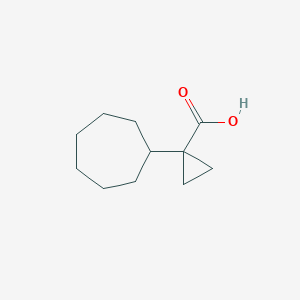
N,N-dimethylcycloheptanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethylcycloheptanecarboxamide is an organic compound with the molecular formula C10H19NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with dimethylamine. The process can be carried out under various conditions, but a common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid to an acyl chloride intermediate. This intermediate then reacts with dimethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N,N-Dimethylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanecarboxylic acid, while reduction could produce N,N-dimethylcycloheptanamine.
科学的研究の応用
N,N-Dimethylcycloheptanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can serve as a model molecule for studying amide interactions and stability.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which N,N-dimethylcycloheptanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
N,N-Dimethylcyclopentanecarboxamide: This compound has a five-membered ring structure, making it less sterically hindered compared to N,N-dimethylcycloheptanecarboxamide.
N,N-Dimethylcyclohexanecarboxamide: With a six-membered ring, this compound shares some similarities but differs in ring strain and reactivity.
Uniqueness
This compound is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
N,N-dimethylcycloheptanecarboxamide |
InChI |
InChI=1S/C10H19NO/c1-11(2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 |
InChIキー |
AGAHLNHOOTTXEV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)





